2-Cyanophenyl 6-chloropyridine-3-sulfonate
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Overview
Description
2-Cyanophenyl 6-chloropyridine-3-sulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a cyanophenyl group attached to a chloropyridine ring, which is further substituted with a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanophenyl 6-chloropyridine-3-sulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, phenylpyridine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyanophenyl 6-chloropyridine-3-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the sulfonate group can be oxidized to a sulfone.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Cyanophenyl 6-chloropyridine-3-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Cyanophenyl 6-chloropyridine-3-sulfonate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate interactions with biological molecules. The cyano group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanophenyl 4-chloropyridine-3-sulfonate
- 2-Cyanophenyl 6-bromopyridine-3-sulfonate
- 2-Cyanophenyl 6-chloropyridine-4-sulfonate
Uniqueness
2-Cyanophenyl 6-chloropyridine-3-sulfonate is unique due to the specific positioning of the cyano, chloro, and sulfonate groups, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, making it suitable for particular applications in synthesis and research.
Properties
IUPAC Name |
(2-cyanophenyl) 6-chloropyridine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3S/c13-12-6-5-10(8-15-12)19(16,17)18-11-4-2-1-3-9(11)7-14/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDLEKZXFGXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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